N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide
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Overview
Description
N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is a complex organic compound with a unique structure that includes a benzyl group, a cyanomethyl group, a fluorine atom, a methyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoro-3-methyl-2-nitrobenzoic acid with benzylamine and cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper chloride, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular DNA and proteins can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is unique due to the presence of the fluorine atom and the nitrobenzamide moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitrobenzamide group contributes to its reactivity and potential therapeutic effects .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-12-9-14(18)10-15(16(12)21(23)24)17(22)20(8-7-19)11-13-5-3-2-4-6-13/h2-6,9-10H,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCYKARYMNZBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)N(CC#N)CC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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